![molecular formula C21H26N2O4S B7692671 N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B7692671.png)
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide, also known as MTPCA, is a chemical compound that belongs to the piperidine family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide has been investigated for its potential as a neuroprotective agent, with studies suggesting that it may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
Target of Action
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide is a complex compound with potential therapeutic applicationsFor instance, a compound with a similar structure, 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, has been found to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
For instance, it may inhibit the activity of BACE, leading to a reduction in the formation of amyloid-beta, a protein implicated in Alzheimer’s disease . It may also modulate the activity of GSK3β, potentially influencing tau phosphorylation .
Biochemical Pathways
By inhibiting BACE, it could reduce the production of amyloid-beta, thereby affecting the amyloidogenic pathway . By modulating GSK3β, it could influence the tau phosphorylation pathway, potentially reducing the formation of neurofibrillary tangles .
Result of Action
Based on the similar compound, it could potentially reduce the formation of amyloid-beta and the phosphorylation of tau . These effects could potentially slow the progression of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide has several advantages for use in lab experiments, including its potent activity against cancer cell lines and its favorable pharmacokinetic profile. However, its complex synthesis method and high cost may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide and its potential applications in various disease states. Finally, the development of new derivatives of N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide with improved activity and selectivity may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
N-(4-methoxybenzyl)-1-tosylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of tosylpiperidine with 4-methoxybenzylamine. The resulting product is then treated with a carboxylic acid derivative to form the final compound. The overall process is complex and requires careful optimization to obtain high yields and purity.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-10,18H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZMVUCMJJDENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.